6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
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Properties
IUPAC Name |
6-(3-methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-14-9-5-6-10-15(14)25-17(12)18-22-23-16(20-21-19(23)26-18)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISXAIKUUIRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles. This compound exhibits a unique structural arrangement that combines a benzofuran moiety with a triazole and thiadiazole framework. Its molecular formula is C₁₆H₁₃N₄OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The biological activities of this compound are linked to its ability to interact with specific molecular targets within cells.
Biological Activities
The compound has been reported to exhibit various biological activities:
- Antiviral Activity : Studies have shown that derivatives of triazolo-thiadiazoles can possess significant antiviral properties. For example, certain compounds in this class have demonstrated effective inhibition against viruses such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV) with EC50 values in the micromolar range .
- Anticancer Properties : The compound has shown potential cytotoxic activity against human cancer cell lines. For instance, compounds similar to this compound have been tested against MCF-7 breast cancer cells with promising results indicating significant inhibition of cell proliferation .
- Antimicrobial Activity : Various triazolo-thiadiazole derivatives have been evaluated for their antibacterial properties. Some studies report effective antibacterial activity against pathogenic bacteria compared to standard drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Substituent Effects : The presence of specific substituents on the benzofuran or phenoxymethyl groups can enhance biological activity. For instance, modifications at the C-2 and N-3 positions of the triazole scaffold have been linked to improved antiviral activity .
- Heterocyclic Interactions : The unique heterocyclic structures contribute significantly to the compound's ability to engage with biological targets. The thiadiazole ring enhances interactions due to its electron-withdrawing properties .
Case Study 1: Antiviral Efficacy
A recent study evaluated a series of triazolo-thiadiazole derivatives for their antiviral activity against DENV. Among them, one derivative exhibited an IC50 value of 2.1 ± 0.4 μM, showcasing enhanced inhibitory activity compared to traditional antiviral agents .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests were conducted on a range of triazolo-thiadiazole compounds against MCF-7 cells. One compound demonstrated an IC50 value of 1.0 mM, indicating significant cytotoxic potential and suggesting that further structural modifications could yield even more potent derivatives .
Data Table: Biological Activities Overview
Scientific Research Applications
Biological Activities
Compounds that contain a triazolo-thiadiazole framework have been reported to exhibit a wide range of biological activities. The following table summarizes some notable activities associated with structural analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains an amino group on the triazole ring | Anticancer and antimicrobial |
| 6-(Phenoxy)thiadiazolyl derivatives | Similar thiadiazole structure with phenoxy substitutions | Anti-inflammatory and analgesic |
| 7-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Methyl substitution on triazole ring | Antimicrobial and antifungal |
The unique combination of benzofuran and triazolo-thiadiazole in this compound may enhance its selectivity and potency compared to other derivatives.
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to 6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit tubulin polymerization. This mechanism is crucial for cancer cell proliferation and provides a pathway for developing new anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have shown that related thiadiazoles exhibit significant antibacterial effects against various strains of bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways could lead to therapeutic applications in treating chronic inflammatory diseases.
Case Study 1: Antitumor Activity
A study involving derivatives of triazolo-thiadiazoles demonstrated promising results in vitro against cancer cell lines. Variations in the phenyl moiety were found to tune biological properties towards enhanced antitumor efficacy. The mode of action was linked to the inhibition of key cellular processes involved in tumor growth .
Case Study 2: Antimicrobial Screening
Another investigation synthesized various thiadiazole derivatives and screened them for antibacterial activity using the disc diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics .
Chemical Reactions Analysis
Functionalization Reactions
The phenoxymethyl and benzofuran groups enable further derivatization:
Electrophilic Aromatic Substitution
The benzofuran moiety undergoes electrophilic substitution at the C5 position. For example:
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Nitration : Using HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives, which are intermediates for cross-coupling reactions .
Nucleophilic Substitution
The triazole-thiadiazole core reacts with nucleophiles (e.g., amines, thiols) at the sulfur or nitrogen atoms:
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Thiol Exchange : Treatment with aryl thiols in DMF displaces the thiadiazole sulfur, forming disulfide-linked analogs .
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Alkylation : Reaction with alkyl halides modifies the phenoxymethyl group, altering lipophilicity and bioactivity .
Biological Activity-Driven Modifications
Structural tweaks to enhance pharmacological properties include:
Urease Inhibition
Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenoxymethyl chain show improved urease inhibition (IC₅₀ = 2.1–8.7 µM) .
Antimicrobial Activity
6-Aryl-substituted analogs exhibit broad-spectrum activity:
| Compound Modification | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 6-(4-Nitrophenyl) | 12.5 | S. aureus |
| 6-(3-Chlorophenyl) | 6.25 | E. coli |
| 6-(2-Furyl) | 25.0 | C. albicans |
| Data sourced from in vitro assays . |
Degradation and Stability Studies
The compound undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions:
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Acidic Hydrolysis : Cleavage of the thiadiazole ring generates benzofuran-2-carboxylic acid and triazole-thiol byproducts .
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Oxidative Degradation : H₂O₂/UV light oxidizes sulfur atoms to sulfoxides, reducing bioactivity .
Comparative Reactivity with Analogues
Key differences in reactivity compared to related structures:
Q & A
Q. Table 1: SAR of Key Analogs
| Substituent (R) | Target (PDB ID) | Docking Score (kcal/mol) | MIC (µg/mL) |
|---|---|---|---|
| 3-Methylbenzofuran | 14-α-demethylase (3LD6) | -9.2 | 25 (Bacteria) |
| 2-Fluorophenyl | p38 MAP kinase | -8.7 | 12.5 (Bacteria) |
| 4-Methoxyphenyl | 3LD6 | -7.9 | 50 (Fungi) |
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Differences in microbial strains or culture conditions (e.g., pH, temperature). Standardize protocols using CLSI guidelines .
Substituent Effects : Electron-donating groups (e.g., -OCH₃) may reduce activity against Gram-negative bacteria due to impaired outer membrane penetration .
Crystallographic Validation : Resolve ambiguities in binding modes using X-ray structures (e.g., triazolothiadiazole planarity and dihedral angles with target active sites) .
Advanced: What molecular docking strategies are used to predict biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes critical to microbial survival (e.g., fungal 14-α-demethylase (3LD6) for azole resistance) .
- Docking Workflow :
- Protein Preparation : Retrieve 3LD6 structure from PDB; remove water, add hydrogens.
- Ligand Optimization : Minimize energy of the compound using MMFF94 force field.
- Grid Generation : Focus on heme-binding site (20 ų box).
- Scoring : Use Lamarckian GA; top poses have H-bonding with Tyr118 and π-stacking with Phe228 .
Key Result : Docking scores correlate with experimental MICs (R² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
